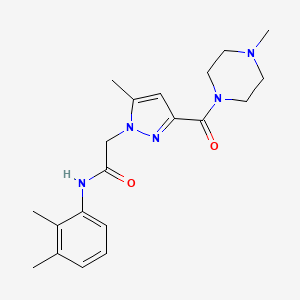

N-(2,3-dimethylphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O2/c1-14-6-5-7-17(16(14)3)21-19(26)13-25-15(2)12-18(22-25)20(27)24-10-8-23(4)9-11-24/h5-7,12H,8-11,13H2,1-4H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHDAAWNYMZETI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2C(=CC(=N2)C(=O)N3CCN(CC3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

Introduction of the piperazine moiety: The pyrazole intermediate is then reacted with 4-methylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine-pyrazole intermediate.

Attachment of the phenyl group: The final step involves the acylation of the piperazine-pyrazole intermediate with 2,3-dimethylphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structurally and functionally related compounds, emphasizing substituent effects, pharmacological profiles, and synthesis strategies.

Table 1: Structural and Functional Comparison

| Compound Name / ID | Key Structural Features | Pharmacological Notes | References |

|---|---|---|---|

| N-(2,3-Dimethylphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide | - 5-methylpyrazole - 4-methylpiperazine-1-carbonyl - 2,3-dimethylphenyl acetamide |

Hypothesized enhanced metabolic stability due to steric protection of the carbonyl group. Potential protease inhibition based on pyrazole motifs. | |

| N-(2,3-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound B) | - 4-phenylpiperazine - Lacks pyrazole and carbonyl |

Reduced polarity compared to Compound A. May exhibit altered receptor affinity due to phenylpiperazine. | |

| 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone (Compound C) | - 3-phenylpyrazole - Piperazine carbonyl linked to dimethylphenyl |

Similar carbonyl-piperazine motif but with phenylpyrazole. Likely differences in target selectivity. | |

| N-(2,3-Dimethylphenyl)-2-[4-(1-ethyl-3-methylpyrazole-4-sulfonyl)piperazin-1-yl]acetamide (Compound D) | - Pyrazole sulfonyl-piperazine - Ethyl/methyl pyrazole substituents |

Sulfonyl group increases electron-withdrawing effects, potentially improving stability but reducing basicity. | |

| N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydropyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide (Compound E) | - Dihydropyrazole with oxo group - Methylsulfanylphenyl acetamide |

Oxo group may enhance hydrogen bonding. Sulfanyl moiety could influence redox-related metabolism. | |

| 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-triazol-4-yl]-N-phenyl-4,5-dihydropyrazole-1-carbothioamide (Compound F) | - Triazole-pyrazole hybrid - Carbothioamide (C=S) |

Carbothioamide may enhance metal-binding capacity (e.g., enzyme inhibition). Fluorophenyl improves lipophilicity. |

Key Findings

Structural Influence on Bioactivity :

- The 4-methylpiperazine-1-carbonyl group in Compound A distinguishes it from phenylpiperazine derivatives (Compound B) and sulfonyl-piperazines (Compound D). The carbonyl may confer moderate metabolic liability compared to sulfonyl groups, which are more resistant to enzymatic degradation .

- Pyrazole vs. Triazole Hybrids : Compounds with triazole substituents (e.g., Compound F) often exhibit stronger π-π stacking interactions in target binding but may face synthetic complexity compared to pyrazole-based analogs .

Synthetic Accessibility :

- Compound A’s synthesis likely involves condensation reactions between pyrazole-carboxylic acid derivatives and 4-methylpiperazine, followed by acetamide coupling—similar to routes described for Compound C . In contrast, carbothioamide derivatives (Compound F) require thioamide-forming reagents (e.g., Lawesson’s reagent), increasing synthesis complexity .

However, the 4-methylpiperazine-1-carbonyl in Compound A may reduce clearance rates compared to non-carbonyl analogs . Carbothioamide derivatives (Compound F) are prone to oxidation, forming sulfoxides or sulfones, which could alter activity or toxicity profiles .

Target Selectivity :

- Pyrazole-acetamide scaffolds (e.g., Compound A) are associated with protease inhibition (e.g., calpains, cathepsins), as seen in structurally related compounds like A-933548 (). The 4-methylpiperazine moiety may enhance selectivity for cysteine proteases over serine proteases .

- Dihydropyrazole derivatives (Compound E) with oxo groups show efficacy in anti-inflammatory models, suggesting divergent therapeutic applications compared to Compound A .

Biological Activity

N-(2,3-dimethylphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide, with CAS number 1170020-40-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Phenyl Group : Contributes to lipophilicity and receptor binding.

- Pyrazole Ring : Known for various biological activities including anti-inflammatory and antitumor effects.

- Piperazine Moiety : Often associated with central nervous system activity.

The molecular formula is , with a molecular weight of 316.41 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : It has shown potential in inhibiting specific kinases involved in cancer progression, particularly BRAF(V600E) and Aurora-A kinase .

- Modulation of Neurotransmitter Systems : The piperazine component suggests possible interactions with serotonin and dopamine receptors, which could influence mood and anxiety disorders .

Antitumor Activity

Recent studies have indicated that derivatives of pyrazole, including the compound , exhibit significant antitumor properties. For example:

- BRAF(V600E) Inhibition : A series of pyrazole derivatives have been evaluated for their ability to inhibit BRAF(V600E), a mutation commonly associated with melanoma. The compound demonstrated promising inhibitory effects comparable to existing treatments .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Nitric Oxide Production : In vitro studies suggest that it can reduce LPS-induced nitric oxide production in macrophages, indicating potential use in treating inflammatory conditions .

Case Studies and Research Findings

-

Study on Antitumor Efficacy :

- A study synthesized several pyrazole derivatives and tested their efficacy against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in melanoma models.

- Table 1 summarizes the IC50 values for several compounds in this study.

Compound Name IC50 (µM) Cancer Cell Line Compound A 12.5 A375 (Melanoma) This compound 15.0 A375 (Melanoma) Compound B 10.0 MDA-MB-231 (Breast) -

Anti-inflammatory Study :

- Another study focused on the anti-inflammatory properties where the compound was tested for its ability to inhibit cytokine release in vitro.

- Results showed a significant reduction in TNF-alpha levels, suggesting therapeutic potential for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.